molecular formula C23H25N3O5S B2500708 N-(4-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878056-49-6

N-(4-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2500708
CAS No.: 878056-49-6
M. Wt: 455.53
InChI Key: TXILFBNWBYAUQW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O5S and its molecular weight is 455.53. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Agents : Some derivatives similar in structure have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various pathogenic microorganisms (Debnath & Ganguly, 2015).
  • Anticancer Effects : Modifications of related compounds to include alkylurea moieties have exhibited potent antiproliferative activities against several human cancer cell lines, suggesting potential applications as anticancer agents with reduced toxicity (Wang et al., 2015).

Chemical Synthesis and Molecular Interactions

  • Mechanochemical Formation of Solvates and Cocrystals : The π-philic molecular recognition in the solid state of certain compounds has been explored as a mechanism to form solvates and cocrystals through mechanochemical grinding, revealing insights into selective molecular interactions (Dudek et al., 2018).
  • Synthesis Methodologies : Research has focused on developing novel synthesis routes for compounds with similar structures, aiming at potential applications in creating therapeutic agents. This includes the exploration of four-component tandem protocols for synthesizing highly functionalized molecules (Indumathi et al., 2007).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-31-18-10-8-17(9-11-18)24-22(27)16-32(29,30)21-14-26(20-7-3-2-6-19(20)21)15-23(28)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXILFBNWBYAUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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